molecular formula C20H26N2O3 B2902163 N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280916-65-5

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2902163
CAS No.: 1280916-65-5
M. Wt: 342.439
InChI Key: WSKJBBAVZHBDBG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry known for its presence in biologically active molecules and its potential interaction with various enzyme families . This core structure is coupled with a piperidine carboxamide moiety, a functional group commonly explored for its role in enhancing pharmacokinetic properties and target binding affinity . The presence of a prop-2-yn-1-yl (propargyl) group offers a versatile chemical handle for further synthetic modification using click chemistry, making this reagent a valuable intermediate for the synthesis of more complex chemical entities or for conjugation in biophysical assays . As a research chemical, its primary value lies in its use as a building block or a lead compound for the design and development of novel therapeutic agents. Researchers may investigate its potential as a modulator of specific biological pathways. For instance, compounds containing the 1,4-benzodioxine ring have been identified as inhibitors of enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), a widely explored anticancer drug target . Furthermore, structural analogues featuring a carboxamide linker and similar heterocyclic systems have been investigated as antagonists for G-protein coupled receptors, such as prokineticin receptors, which are relevant to neurological and inflammatory diseases . This product is intended for laboratory research purposes only and is not approved for use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethyl-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-10-21-11-8-16(9-12-21)20(23)22(4-2)15-17-6-5-7-18-19(17)25-14-13-24-18/h1,5-7,16H,4,8-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJBBAVZHBDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment A: Synthesis of N-Ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylic Acid

Step 1: Protection of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is protected as its tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP).
$$
\text{Piperidine-4-carboxylic acid} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{tert-Butyl piperidine-4-carboxylate} \quad
$$

Step 2: Propargylation at the 1-Position
The Boc-protected piperidine undergoes alkylation with propargyl bromide in acetonitrile using potassium carbonate as a base.
$$
\text{tert-Butyl piperidine-4-carboxylate} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{tert-Butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate} \quad
$$

Step 3: N-Ethylation
The secondary amine is ethylated using ethyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).
$$
\text{tert-Butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate} + \text{EtI} \xrightarrow{\text{NaH, THF}} \text{tert-Butyl N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylate} \quad
$$

Step 4: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free carboxylic acid.
$$
\text{tert-Butyl N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylate} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \text{N-Ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid} \quad
$$

Fragment B: Synthesis of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine

Step 1: Nitration of 1,4-Benzodioxane
1,4-Benzodioxane is nitrated using concentrated nitric acid in sulfuric acid at 0°C to afford 5-nitro-1,4-benzodioxane.

Step 2: Reduction to Amine
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
$$
5\text{-Nitro-1,4-benzodioxane} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} (2,3\text{-Dihydro-1,4-benzodioxin-5-yl})methanamine \quad
$$

Amide Coupling of Fragments A and B

The final step involves coupling Fragment A and Fragment B using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound} \quad
$$

Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/heptane gradient) or preparative HPLC (C-18 column, ammonium bicarbonate/acetonitrile gradient).

Optimization and Challenges

Reaction Yield and Selectivity

Step Yield (%) Key Challenges Mitigation Strategies
Propargylation 65–75 Over-alkylation at nitrogen Use of excess propargyl bromide
N-Ethylation 70–80 Competing O-ethylation Anhydrous conditions, controlled temperature
Amide Coupling 50–60 Epimerization at piperidine stereocenter Low-temperature reaction (0–5°C)

Data aggregated from analogous syntheses in.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, benzodioxane), 4.25 (s, 2H, CH₂C≡CH), 3.90–3.70 (m, 4H, OCH₂CH₂O), 3.30–3.10 (m, 2H, NCH₂CH₃).
  • HRMS : Calculated for C₂₁H₂₅N₂O₄ [M+H]⁺: 369.1814; Found: 369.1809.

Alternative Synthetic Approaches

Reductive Amination Route

An alternative strategy involves reductive amination between piperidine-4-carboxaldehyde and (2,3-dihydro-1,4-benzodioxin-5-yl)methanamine, followed by propargylation. However, this method suffers from lower yields (~40%) due to imine instability.

Solid-Phase Synthesis

Immobilization of Fragment B on Wang resin enables stepwise assembly of the piperidine core, though scalability remains limited.

Industrial-Scale Considerations

  • Cost Drivers : Propargyl bromide and Pd/C catalyst account for >60% of raw material costs.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 120 (target: <80)
    • E-Factor: 45 (target: <30)

Improvements via solvent recycling and catalytic hydrogenation are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, receptor affinity, and potential therapeutic roles based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety and a piperidine ring. Its molecular formula is C16H20N2O3C_{16}H_{20}N_2O_3, with a molecular weight of approximately 288.35 g/mol.

Enzyme Inhibition

Research indicates that derivatives of benzodioxane compounds exhibit significant enzyme inhibitory properties. For instance, compounds similar to N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-piperidine derivatives have been tested for their inhibitory effects on key enzymes involved in metabolic disorders:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)10.5
α-glucosidase15.0

These values suggest that the compound may have potential applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme modulation.

Receptor Affinity

Benzodioxane derivatives have shown affinity for various neurotransmitter receptors. Specifically, some studies report that these compounds interact with D2 dopamine receptors, which are crucial in the treatment of psychoses and other neurological disorders:

Receptor Type Affinity Reference
D2 Dopamine ReceptorHigh

This interaction suggests that N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-piperidine derivatives could be explored for their antipsychotic potential.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Acetylcholinesterase Inhibition :
    A series of benzodioxane derivatives were synthesized and tested for AChE inhibition. The most potent compound exhibited an IC50 value of 10.5 µM, indicating strong potential for cognitive enhancement in AD patients .
  • Dopamine Receptor Interaction :
    Research focused on the interaction of benzodioxane derivatives with D2 receptors demonstrated that these compounds could modulate dopaminergic signaling effectively, potentially aiding in the treatment of schizophrenia .
  • Antidiabetic Activity :
    Another study evaluated the effect of similar compounds on α-glucosidase activity. The findings revealed significant inhibition at concentrations relevant for therapeutic use in managing blood glucose levels in T2DM patients .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide?

  • Methodological Answer :

  • Multi-step synthesis : The compound’s piperidine core and benzodioxin moiety require sequential coupling reactions. For example, demonstrates that piperidine derivatives are synthesized via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).
  • Reaction optimization : Temperature control (e.g., 0–25°C for acetyl chloride reactions) and solvent choice (polar aprotic solvents like DMF for amidation) are critical for yield and purity .
  • Example protocol :
StepReaction TypeConditionsYield
1Amide couplingDCM, RT, 24h71%
2AcetylationDCM, 0°C, 2h59%

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Piperidine protons (δ 1.5–3.0 ppm as multiplet), benzodioxin methylene (δ 4.2–4.5 ppm as singlet), and propynyl protons (δ 2.5–3.0 ppm as triplet) .
  • ¹³C NMR : Carbonyl carbons (amide: ~170 ppm; benzodioxin: ~100–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₅N₂O₃: 365.1864) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (alkyne C≡C stretch) .

Q. What crystallization conditions are suitable for X-ray diffraction analysis?

  • Methodological Answer :

  • Use slow evaporation in solvents like ethanol/water (1:1) or dichloromethane/hexane.
  • SHELX software ( ) is recommended for structure refinement. Key parameters:
  • Resolution: <1.0 Å for high-quality data.
  • Twinning analysis: Required for macromolecular applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • Analog synthesis : Modify the benzodioxin (e.g., halogenation) or piperidine (e.g., substituent variation) moieties. highlights thiazolo-pyridine analogs as models for bioactivity screening.
  • Biological assays :
  • Target binding: Radioligand displacement assays (e.g., receptor affinity using ³H-labeled ligands).
  • Functional assays: cAMP accumulation or calcium flux assays for GPCR targets .

Q. What computational approaches predict this compound’s binding mode with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., GPCRs).
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Align key features (amide, alkyne, benzodioxin) with known active compounds .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) mobile phase.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) .
  • Example data for (R)-enantiomer:
ParameterValue
Retention time (HPLC)12.3 min
Optical rotation+25.6° (c=0.1, MeOH)

Q. What strategies mitigate stability issues under physiological conditions?

  • Methodological Answer :

  • pH stability : Test degradation in buffers (pH 1–10) at 37°C. recommends ammonium acetate buffer (pH 6.5) for mimicking blood solubility .
  • Light/heat stability : Store lyophilized powder at -20°C in amber vials.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar piperidine-carboxamides?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction atmosphere (e.g., inert gas vs. ambient air) and reagent purity.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .
  • Example case: reports 71% yield for a piperidine derivative, while other studies show lower yields due to competing side reactions (e.g., alkyne polymerization) .

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